1-(3-Fluoro-5-(trifluoromethyl)phenyl)-2-methylpropan-1-amine hydrochloride
Description
1-(3-Fluoro-5-(trifluoromethyl)phenyl)-2-methylpropan-1-amine hydrochloride is a substituted phenylalkylamine hydrochloride salt. Its structure features:
- A 2-methylpropan-1-amine backbone: The branched alkyl chain may influence steric interactions and metabolic stability.
- A hydrochloride salt: Improves aqueous solubility for pharmaceutical applications.
This compound is hypothesized to exhibit unique physicochemical and pharmacological properties due to the synergistic effects of fluorine and trifluoromethyl groups. Its structural analogs are explored below.
Properties
Molecular Formula |
C11H14ClF4N |
|---|---|
Molecular Weight |
271.68 g/mol |
IUPAC Name |
1-[3-fluoro-5-(trifluoromethyl)phenyl]-2-methylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H13F4N.ClH/c1-6(2)10(16)7-3-8(11(13,14)15)5-9(12)4-7;/h3-6,10H,16H2,1-2H3;1H |
InChI Key |
FDNPLPBPZBTXEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CC(=CC(=C1)F)C(F)(F)F)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluoro-5-(trifluoromethyl)phenyl)-2-methylpropan-1-amine hydrochloride typically involves multiple steps, starting with the preparation of the fluorinated phenyl ring. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds . The reaction conditions often include mild temperatures and the use of environmentally benign reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluoro-5-(trifluoromethyl)phenyl)-2-methylpropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated phenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(3-Fluoro-5-(trifluoromethyl)phenyl)-2-methylpropan-1-amine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-5-(trifluoromethyl)phenyl)-2-methylpropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with key analogs identified in literature and databases (e.g., ).
*Hypothetical logP values based on substituent contributions (fluoro: +0.14, CF₃: +1.07, Cl: +0.71).
Structural and Functional Insights
Electron-Withdrawing Substituents
- In contrast, 4-trifluoromethyl analogs (e.g., (R)-2-Methyl-1-(4-(trifluoromethyl)phenyl)propan-1-amine hydrochloride) may exhibit altered binding modes due to positional effects, as para-substituents project differently in molecular docking studies .
Salt Form and Solubility
- Hydrochloride salts (common in all analogs except the 3-chloro derivative) improve aqueous solubility, critical for oral bioavailability. The absence of a salt in the 3-chloro analog may limit its pharmaceutical utility .
Heterocyclic vs. Phenyl Backbones
Pharmacological Implications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
